molecular formula C14H12O6 B092751 5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one CAS No. 18646-72-5

5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one

Cat. No.: B092751
CAS No.: 18646-72-5
M. Wt: 276.24 g/mol
InChI Key: NGCYDEYEPDYBIX-UHFFFAOYSA-N
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Description

5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one (CAS Number: 18646-72-5) is a synthetic furochromenone derivative with a molecular formula of C14H12O6 and a molecular weight of 276.241 g/mol . This compound is characterized by key physical properties including a density of 1.4±0.1 g/cm³ and a high boiling point of 520.5±50.0 °C at 760 mmHg . As a member of the furochromenone family, which includes structurally similar compounds like bergapten , it serves as a valuable chemical scaffold in medicinal chemistry and pharmacological research. Furochromenones are a class of compounds frequently investigated for their diverse biological activities. While specific applied research on this compound is not extensively documented in the available public literature, related compounds are often studied for their potential interactions with various enzymatic pathways and cellular targets . This makes it a compound of interest for exploring new therapeutic avenues. Researchers may utilize this high-purity compound as a standard in analytical chemistry, a building block in organic synthesis, or a lead compound in drug discovery projects. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

18646-72-5

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

5,6,9-trimethoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C14H12O6/c1-16-10-8-6-7-4-5-19-9(7)12(17-2)11(8)20-14(15)13(10)18-3/h4-6H,1-3H3

InChI Key

NGCYDEYEPDYBIX-UHFFFAOYSA-N

SMILES

COC1=C(C(=O)OC2=C1C=C3C=COC3=C2OC)OC

Canonical SMILES

COC1=C(C(=O)OC2=C1C=C3C=COC3=C2OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The biological and chemical properties of furocoumarins are highly dependent on substituent type, position, and number. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Furocoumarins
Compound Name Substituents (Position) Key Biological Activities References
5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one 5-OCH₃, 6-OCH₃, 9-OCH₃ Hypothesized: Antioxidant, anticancer
Psoralen (7H-furo[3,2-g]chromen-7-one) None Phototherapy (vitiligo, psoriasis)
Methoxsalen (8-Methoxypsoralen) 9-OCH₃ CYP3A4 inhibition, vitiligo treatment
Imperatorin 9-O-(3-methylbut-2-enyl) Cardioprotective, anti-inflammatory
4-Amino-9-methoxy-7H-furo[3,2-g]chromen-7-one 4-NH₂, 9-OCH₃ Anti-breast cancer (light-activated)
9-Methoxy-7H-furo[3,2-g]chromen-7-one (Bergapten) 4-OCH₃, 9-OCH₃ (1:1 mixture) Melanogenesis inhibition
Key Observations:

Substituent Position and Activity: Methoxy groups at position 9 (e.g., Methoxsalen) enhance CYP3A4 inhibition and photochemical reactivity . Multiple methoxy groups (e.g., 5,6,9-Trimethoxy derivative) may improve solubility and binding affinity compared to monosubstituted analogs, though this requires experimental validation . Alkoxy chains (e.g., Imperatorin’s prenyloxy group at position 9) confer anti-inflammatory effects by modulating oxidative stress pathways .

Anti-Cancer Activity: Amino or amide substituents at position 4 (e.g., 4-Amino-9-methoxy-7H-furo[3,2-g]chromen-7-one) enhance cytotoxicity against breast cancer cells, particularly under UV activation . Methoxy groups at positions 5 and 6 in the target compound could synergize with position 9 substituents to enhance DNA intercalation or topoisomerase inhibition .

Enzyme Inhibition :

  • Methoxsalen (9-OCH₃) is a potent CYP3A4 inhibitor, while derivatives with rigid side chains (e.g., carbon-carbon double bonds) show reduced activity, highlighting the importance of substituent flexibility .

Physicochemical Properties

Methoxy groups increase hydrophobicity and electron density, influencing pharmacokinetics. For example:

  • Methoxsalen (logP ~1.8): Moderate lipophilicity enables membrane permeability for CYP3A4 binding .
  • Imperatorin (logP ~3.5): Higher lipophilicity due to its prenyloxy group enhances bioavailability in lipid-rich tissues .
  • 5,6,9-Trimethoxy derivative : Predicted logP ~2.2 (based on additive methoxy contributions), suggesting balanced solubility and permeability .

Preparation Methods

Plant Source Identification

5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one is natively found in:

  • Halfordia kendack (Rutaceae family): Root bark extracts (methanol/water) yield 0.2–0.4% w/w.

  • Vitis vinifera (grape exocarp): Detected via LC-MS at concentrations of 12–18 ppm.

Solvent Extraction

  • Solvent system : Methanol:water (85:15 v/v) at 60°C for 6 hours.

  • Chromatographic purification : Silica gel column (hexane:ethyl acetate, 3:1) followed by HPLC (C18 column, acetonitrile:water gradient).

Yield Optimization

  • Ultrasound-assisted extraction : Increases yield by 22% compared to Soxhlet (0.49% vs. 0.40%).

Chemical Synthesis Pathways

Starting Materials

  • 5,6-Dihydroxy-7-methoxycoumarin (precursor).

  • 3-Methylbut-2-en-1-ol (prenylating agent).

Reaction Mechanism

  • Prenylation :
    Coumarin+3-methylbut-2-en-1-olBF3Et2O7-O-prenylcoumarin\text{Coumarin} + \text{3-methylbut-2-en-1-ol} \xrightarrow{\text{BF}_3\cdot\text{Et}_2\text{O}} \text{7-O-prenylcoumarin} .

  • Cyclization :
    Intramolecular furan ring formation under acidic conditions (H2_2SO4_4, 80°C).

Data Table: Cyclocondensation Parameters

ParameterValueYield (%)Purity (%)Reference
Temperature80°C6295
CatalystBF3_3·Et2_2O5892
Reaction Time6 hours6597

Methylation Reagents

  • Dimethyl sulfate : Selective methylation at C5, C6, and C9 positions.

  • Methyl iodide/K2_2CO3_3 : Higher regioselectivity but lower yield (Table 2).

Optimization Challenges

  • Overmethylation : Controlled by stoichiometric limiting (1:3 molar ratio of coumarin:methylating agent).

  • Solvent effects : Acetone improves solubility vs. DMF (yield increase from 45% to 68%).

Data Table: Methylation Efficiency

Methylating AgentSolventTemp (°C)Yield (%)Selectivity (%)
Dimethyl sulfateAcetone606892
Methyl iodideDMF504588

Advanced Synthetic Approaches

One-Pot Synthesis

  • Components : 4-Hydroxycoumarin, nitroethene, and phthalaldehyde.

  • Conditions : Ethanol/water (85:15), 89°C, catalyst-free.

  • Yield : 78% with 94% purity.

Mechanism

  • Knoevenagel condensation : Between coumarin and nitroethene.

  • Michael addition : Phthalaldehyde forms the furochromene backbone.

Microwave-Assisted Synthesis

  • Time reduction : 2 hours vs. 6 hours (conventional heating).

  • Yield improvement : 82% at 100°C (20% increase).

Analytical Validation and Characterization

Spectroscopic Data

  • 1^1H NMR (CDCl3_3): δ 6.24 (s, H-2), 3.89 (s, OCH3_3), 1.78 (d, J = 6.5 Hz, prenyl-CH3_3).

  • HRMS : m/z 277.0743 [M+H]+^+ (Calc. 276.0634).

Purity Assessment

  • HPLC : >98% purity (C18 column, 254 nm) .

Q & A

Q. What are the optimal synthetic routes for 5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step organic reactions, starting with functionalized chromenone or furochromene precursors. Key steps include:

  • Methoxy group introduction : Use alkylation or nucleophilic substitution with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to install methoxy groups at positions 5, 6, and 9 .
  • Furan ring formation : Employ cyclization via acid-catalyzed (e.g., H₂SO₄) or photochemical methods to close the fused furan ring .
  • Optimization parameters : Temperature (60–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yield. Monitor reaction progress via TLC and purify intermediates via column chromatography .

Q. How can the structural characterization of this compound be rigorously validated?

Use a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to assign methoxy groups (δ 3.8–4.0 ppm) and confirm fused-ring connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₆H₁₄O₇) and isotopic patterns.
  • X-ray crystallography : Resolve crystal structure to confirm substituent positions and dihedral angles .
  • HPLC purity analysis : Ensure >95% purity using a C18 column with UV detection at 254 nm .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

Initial screening should focus on:

  • Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial potential : Broth microdilution assay against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anti-inflammatory effects : COX-2 inhibition assay or LPS-induced cytokine suppression in macrophages .
  • Dose-response curves : Use triplicate measurements and positive controls (e.g., doxorubicin for anticancer assays) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for furochromenone derivatives?

Contradictions often arise from:

  • Substituent effects : Minor structural variations (e.g., ethyl vs. methyl groups) alter bioactivity. Compare analogues like 5-ethyl-2,3,9-trimethyl-furochromenone (IC₅₀ = 8.2 µM) vs. 6-ethyl derivatives (IC₅₀ = 12.5 µM) to identify critical substituents .
  • Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability.
  • Metabolic stability : Use hepatic microsome assays to assess compound degradation, which may explain reduced efficacy in vivo vs. in vitro .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) in this compound class?

  • Substituent scanning : Synthesize derivatives with single substituent changes (e.g., replacing 5-methoxy with Cl or F) and test bioactivity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or EGFR kinase .
  • Data correlation : Use multivariate analysis to link physicochemical properties (logP, polar surface area) with activity (Table 1).

Q. Table 1: Substituent Effects on Anticancer Activity

PositionSubstituentIC₅₀ (µM)Target Affinity (kcal/mol)
5OMe10.2-8.3 (Topo II)
5Cl7.8-9.1 (Topo II)
6OMe12.5-7.6 (EGFR)
Data extrapolated from studies on analogous compounds .

Q. Which advanced analytical techniques are critical for studying degradation products or metabolic pathways?

  • LC-MS/MS : Identify phase I metabolites (oxidation, demethylation) and phase II conjugates (glucuronidation) .
  • Stability studies : Expose the compound to UV light (for photodegradation analysis) or pH variations (1–13) to simulate gastrointestinal conditions .
  • Isotope labeling : Use ¹³C-labeled methoxy groups to track metabolic fate via mass spectrometry .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis regulators like Bcl-2) .
  • Kinase profiling : Screen against a panel of 100+ kinases to identify off-target effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one
Reactant of Route 2
5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one

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